molecular formula C9H6FNO B1399305 2-Acetyl-5-fluorobenzonitrile CAS No. 1363508-10-4

2-Acetyl-5-fluorobenzonitrile

Cat. No.: B1399305
CAS No.: 1363508-10-4
M. Wt: 163.15 g/mol
InChI Key: QPYDBZLGNHINTM-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C9H6FNO. It is characterized by the presence of an acetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-Acetyl-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The fluorine atom’s presence can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-fluorobenzonitrile is unique due to the combination of the acetyl, fluorine, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-acetyl-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDBZLGNHINTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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